N-(2-METHOXYETHYL)-2-[N-(2-METHOXYPHENYL)METHANESULFONAMIDO]ACETAMIDE
Overview
Description
N-(2-METHOXYETHYL)-2-[N-(2-METHOXYPHENYL)METHANESULFONAMIDO]ACETAMIDE: is a synthetic organic compound that belongs to the class of sulfonamides This compound is characterized by the presence of a methoxyethyl group and a methoxyphenyl group attached to a methanesulfonamido moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-METHOXYETHYL)-2-[N-(2-METHOXYPHENYL)METHANESULFONAMIDO]ACETAMIDE typically involves the following steps:
Formation of the Methanesulfonamido Intermediate: The initial step involves the reaction of methanesulfonyl chloride with 2-methoxyaniline in the presence of a base such as triethylamine to form N-(2-methoxyphenyl)methanesulfonamide.
Acylation Reaction: The intermediate is then subjected to an acylation reaction with 2-chloro-N-(2-methoxyethyl)acetamide in the presence of a suitable catalyst such as N,N-dimethylformamide (DMF) to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
N-(2-METHOXYETHYL)-2-[N-(2-METHOXYPHENYL)METHANESULFONAMIDO]ACETAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions using reducing agents like lithium aluminum hydride can convert the sulfonamide group to an amine group.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethyl sulfoxide (DMSO).
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Amine derivatives.
Substitution: Compounds with substituted functional groups replacing the methoxy groups.
Scientific Research Applications
N-(2-METHOXYETHYL)-2-[N-(2-METHOXYPHENYL)METHANESULFONAMIDO]ACETAMIDE has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use as a pharmaceutical intermediate in the synthesis of drugs.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(2-METHOXYETHYL)-2-[N-(2-METHOXYPHENYL)METHANESULFONAMIDO]ACETAMIDE involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies on its binding affinity and interaction with target proteins are essential to understand its mechanism.
Comparison with Similar Compounds
Similar Compounds
N-(2-METHOXYETHYL)-2-[N-(2-METHOXYPHENYL)METHANESULFONAMIDO]ACETAMIDE: can be compared with other sulfonamide derivatives such as:
Uniqueness
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of methoxy groups enhances its solubility and may influence its interaction with biological targets.
Properties
IUPAC Name |
N-(2-methoxyethyl)-2-(2-methoxy-N-methylsulfonylanilino)acetamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2O5S/c1-19-9-8-14-13(16)10-15(21(3,17)18)11-6-4-5-7-12(11)20-2/h4-7H,8-10H2,1-3H3,(H,14,16) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YDERXNZKYNZJEI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNC(=O)CN(C1=CC=CC=C1OC)S(=O)(=O)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2O5S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.38 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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